molecular formula C16H34O2 B15342712 Dioctyl peroxide CAS No. 19102-74-0

Dioctyl peroxide

Cat. No.: B15342712
CAS No.: 19102-74-0
M. Wt: 258.44 g/mol
InChI Key: LWRXNMLZNDYFAW-UHFFFAOYSA-N
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Description

Dioctyl peroxide (theoretical structure: two octyl groups linked by a peroxide bridge, O-O) is a hypothetical or less-documented dialkyl peroxide. Dialkyl peroxides are generally used as initiators in polymerization, vulcanizing agents, or oxidizers in industrial processes. Their reactivity and hazards depend on substituent groups and molecular stability .

Properties

CAS No.

19102-74-0

Molecular Formula

C16H34O2

Molecular Weight

258.44 g/mol

IUPAC Name

1-octylperoxyoctane

InChI

InChI=1S/C16H34O2/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

LWRXNMLZNDYFAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOOCCCCCCCC

Color/Form

Straw colored liquid

physical_description

Straw colored liquid;  [HSDB]

solubility

Immiscible with water

vapor_pressure

0.00126 [mmHg]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyl peroxide can be synthesized through the reaction of octanol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:

    Esterification: Octanol reacts with hydrogen peroxide in the presence of an acid catalyst to form this compound.

    Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Dioctyl peroxide undergoes various types of chemical reactions, including:

    Oxidation: this compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.

    Reduction: It can be reduced to form alcohols and other reduced products.

    Substitution: this compound can participate in substitution reactions, where one of its oxygen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common reagents include transition metal catalysts and oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions typically involve the use of nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions include alcohols, ketones, and substituted organic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dioctyl peroxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers.

    Biology: this compound is employed in studies involving oxidative stress and free radical biology.

    Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.

    Industry: this compound is utilized in the production of plastics, rubbers, and other polymeric materials.

Mechanism of Action

Dioctyl peroxide exerts its effects through the generation of free radicals. Upon decomposition, it forms two octyl radicals, which can initiate radical chain reactions. These radicals can react with various substrates, leading to the formation of new chemical bonds and the modification of existing ones. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Dicumyl Peroxide (CAS 80-43-3)

Structure : Aromatic peroxide with two cumene (1-methyl-1-phenylethyl) groups.
Formula : C₁₈H₂₂O₂; Molecular Weight: 270.4 g/mol .
Properties :

  • White crystalline solid with a characteristic odor.
  • Decomposes explosively at 266°F (130°C) .
    Applications :
  • Primary use as a free-radical initiator in polymer production (e.g., polyethylene, polystyrene) .
    Hazards :
  • Classified as an organic peroxide (UN 3110); reacts violently with reducing agents, acids, or metals.
  • Causes severe skin/eye irritation and respiratory distress .

Benzoyl Peroxide (CAS 94-36-0)

Structure : Acyl peroxide with two benzoyl (C₆H₅CO-) groups.
Formula : C₁₄H₁₀O₄; Molecular Weight: 242.23 g/mol .
Properties :

  • White granular solid; soluble in organic solvents, insoluble in water.
  • Auto-ignition temperature: 176°F (80°C) .
    Applications :
  • Widely used in acne treatments (3–10% topical formulations).
  • Initiator for polyester resins and acrylic polymers .
    Hazards :
  • Explosive when dry; requires storage in water or phlegmatized form.
  • OSHA Permissible Exposure Limit (PEL): 5 mg/m³ .

Dimethyl Peroxide (CAS 690-02-8)

Structure : Simplest dialkyl peroxide (CH₃-O-O-CH₃).
Formula : C₂H₆O₂; Molecular Weight: 62.07 g/mol .
Properties :

  • Volatile liquid with low thermal stability.
  • Explosive limits: Not well-documented due to high reactivity. Applications:
  • Limited industrial use due to instability; occasionally used in laboratory synthesis.

Data Table: Comparative Analysis of Peroxides

Property Dicumyl Peroxide Benzoyl Peroxide Dimethyl Peroxide
CAS Number 80-43-3 94-36-0 690-02-8
Molecular Formula C₁₈H₂₂O₂ C₁₄H₁₀O₄ C₂H₆O₂
Molecular Weight (g/mol) 270.4 242.23 62.07
Physical State White powder White granules Liquid
Decomposition Temp. 130°C 80°C <25°C (unstable)
Primary Use Polymer initiator Medical/Plastics Lab reagent
Hazard Class Organic Peroxide (UN 3110) Oxidizer (UN 3104) Explosive Liquid

Key Research Findings

  • Stability Trends : Larger alkyl or aromatic substituents (e.g., dicumyl) enhance thermal stability compared to simple alkyl peroxides (e.g., dimethyl) .
  • Reactivity : Acyl peroxides (benzoyl) decompose faster than dialkyl peroxides, releasing radicals for polymerization .
  • Safety : Dicumyl peroxide requires strict temperature control during storage, while benzoyl peroxide mandates hydration to mitigate explosion risks .

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